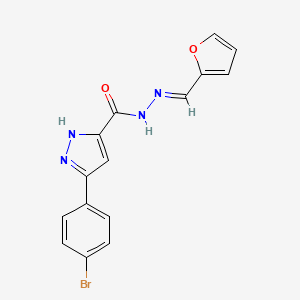

5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4-Bromphenyl)-2H-pyrazol-3-carbonsäure-furan-2-ylmethylenhydrazid beinhaltet typischerweise mehrere Schritte:

Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Bromphenylgruppe: Dies wird durch elektrophile Substitutionsreaktionen erreicht.

Anbindung der Furan-2-ylmethylenhydrazid-Einheit: Dieser Schritt beinhaltet die Kondensation von Furan-2-carbaldehyd mit Hydrazinderivaten.

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten, wobei sichergestellt wird, dass die Reaktionsbedingungen für die großtechnische Produktion optimiert sind. Dies beinhaltet die Kontrolle von Temperatur, Druck und dem Einsatz von Katalysatoren, um Ausbeute und Reinheit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

5-(4-Bromphenyl)-2H-pyrazol-3-carbonsäure-furan-2-ylmethylenhydrazid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen verändern, was möglicherweise zur Bildung neuer Derivate führt.

Reduktion: Dies kann verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was ihre Reaktivität und Stabilität beeinflusst.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden unter kontrollierten Bedingungen eingesetzt, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromphenyl)-2H-pyrazol-3-carbonsäure-furan-2-ylmethylenhydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Enzymwirkungen und Proteinbindungen.

Industrie: Es kann bei der Synthese von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 5-(4-Bromphenyl)-2H-pyrazol-3-carbonsäure-furan-2-ylmethylenhydrazid seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an spezifische Stellen zu binden und so biochemische Pfade und zelluläre Prozesse zu beeinflussen. Diese Bindung kann zu einer Modulation der Enzymaktivität, einer Hemmung von Protein-Protein-Interaktionen oder einer Veränderung von Signaltransduktionswegen führen.

Eigenschaften

Molekularformel |

C15H11BrN4O2 |

|---|---|

Molekulargewicht |

359.18 g/mol |

IUPAC-Name |

3-(4-bromophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C15H11BrN4O2/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(21)20-17-9-12-2-1-7-22-12/h1-9H,(H,18,19)(H,20,21)/b17-9+ |

InChI-Schlüssel |

QMCVASIMUBSOAQ-RQZCQDPDSA-N |

Isomerische SMILES |

C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |

Kanonische SMILES |

C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Bromophenyl Group: This is achieved through electrophilic substitution reactions.

Attachment of the Furan-2-ylmethylene-hydrazide Moiety: This step involves the condensation of furan-2-carbaldehyde with hydrazine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 5-(4-Bromo-phenyl)-2H-pyrazole-3-carboxylic acid furan-2-ylmethylene-hydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. This binding can result in the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-Brom-2-hydroxybenzoesäure-furan-2-ylmethylenhydrazid

- 4-Nitrobenzoesäure (5-(4-bromphenyl)-furan-2-ylmethylen)-hydrazid

Einzigartigkeit

5-(4-Bromphenyl)-2H-pyrazol-3-carbonsäure-furan-2-ylmethylenhydrazid ist einzigartig aufgrund seiner Kombination aus einem Pyrazolring mit einer Bromphenylgruppe und einer Furan-2-ylmethylenhydrazid-Einheit. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.